molecular formula C13H11BrFNO2S B2943468 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 1284698-48-1

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B2943468
CAS No.: 1284698-48-1
M. Wt: 344.2
InChI Key: YZRFGEUFATVFCO-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide (CAS: 1284698-48-1, molecular formula: C₁₃H₁₀BrFNO₂S, molecular weight: 344.2 g/mol) is a halogenated benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a 3-fluoro-2-methylphenyl group attached via the sulfonamide linkage . This compound is commercially available for research purposes, with purity typically ≥95% .

Properties

IUPAC Name

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-12(15)3-2-4-13(9)16-19(17,18)11-7-5-10(14)6-8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRFGEUFATVFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide typically involves the amidation reaction. The process begins with the preparation of the starting materials, which include 4-bromobenzenesulfonyl chloride and 3-fluoro-2-methylaniline. These reactants are combined in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

The spatial arrangement of substituents significantly impacts molecular conformation and intermolecular interactions. Key comparisons include:

Table 1: Dihedral Angles and Conformational Features
Compound Dihedral Angle Between Benzene Rings Conformation Reference
4-Bromo-N-(3-fluoro-2-methylphenyl)-BSA* Not reported Likely U-shaped
4-Bromo-N-(4-fluorophenyl)-BSA 41.17° U-shaped
4-Bromo-N-(4-nitrophenyl)-BSA 32.6° Planar
4-Bromo-N-(propylcarbamoyl)-BSA 68.4° (torsion angle) L-shaped

*BSA: Benzenesulfonamide

The U-shaped conformation observed in fluorophenyl analogs (e.g., 4-bromo-N-(4-fluorophenyl)-BSA) facilitates hydrogen bonding (N–H⋯O) and halogen interactions (F⋯F), critical for crystal packing . In contrast, nitro groups reduce dihedral angles, promoting planarity and π-π stacking .

Crystal Packing and Hydrogen Bonding

Crystallographic studies reveal distinct packing patterns influenced by substituents:

  • 4-Bromo-N-(4-bromo-2-nitrophenyl)-BSA (CAS: 10589-69-2): Contains dual bromo groups and a nitro substituent, likely enhancing halogen bonding and steric hindrance .
Table 2: Key Bond Lengths and Angles
Compound Br–C Bond Length (Å) C–N–S Angle (°) Reference
4-Bromo-N-(3-fluoro-2-methylphenyl)-BSA ~1.887 (estimated) ~123.94
4-Bromo-N-(propylcarbamoyl)-BSA 1.887(2) 123.94(17)
4-Bromo-N-(4-fluorophenyl)-BSA 1.89 124.5

The Br–C bond lengths remain consistent (~1.89 Å), typical for aryl bromides, while variations in C–N–S angles reflect differences in sulfonamide group hybridization .

Pharmacological Potential and Structure-Activity Relationships (SAR)

Sulfonamides are explored for diverse therapeutic applications:

  • Antimicrobial Activity : Derivatives like 4-methyl-N-(2,2,2-tribromoethyl)-BSA (CAS: 934188-81-5) show anti-microbial properties, attributed to sulfonamide’s enzyme inhibition (e.g., dihydropteroate synthase) .
  • Antidiabetic Effects : 4-Bromo-N-(propylcarbamoyl)-BSA, a sulfonylurea analog, highlights the role of substituents in insulin secretion .

The 3-fluoro-2-methylphenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-bromo-N-(3-chloro-2-methylphenyl)-BSA, CAS: 311328-85-5) .

Biological Activity

4-Bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antibacterial and anticancer agent, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₃H₁₀BrFNOS
  • Molecular Weight : 362.19 g/mol

The presence of bromine and fluorine substituents in its structure enhances its reactivity and biological activity, particularly through interactions with biological macromolecules.

Antibacterial Properties

Sulfonamides, including this compound, are known for their antibacterial effects. They primarily target bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth. Research indicates that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed to exert its effects by inhibiting specific cancer cell proliferation pathways. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

In vitro assays have demonstrated that this compound can inhibit the growth of breast cancer cell lines such as MCF7, showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active sites of specific enzymes, disrupting their function. This is particularly relevant in the context of bacterial growth inhibition and cancer cell proliferation.
  • Protein Interactions : It may interact with various proteins involved in signaling pathways critical for cell survival and proliferation, leading to altered cellular responses .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialGram-positive & Gram-negativeInhibition of growth
AnticancerMCF7 (breast cancer)Induction of apoptosis
Enzyme InhibitionVarious enzymesDisruption of metabolic pathways

Case Study: Anticancer Activity Evaluation

In a notable study, the anticancer activity of this compound was evaluated using the Sulforhodamine B (SRB) assay against MCF7 cells. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating a promising therapeutic index for this compound .

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